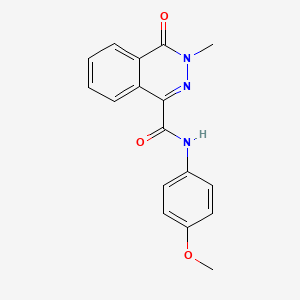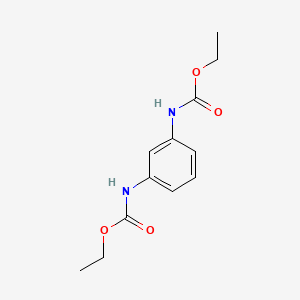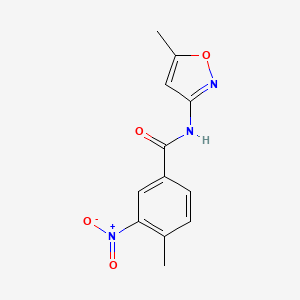
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MNI-1 and is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. In
Mecanismo De Acción
MNI-1 is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process.
Biochemical and Physiological Effects:
MNI-1 has been shown to have significant biochemical and physiological effects. The compound has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNI-1 has several advantages and limitations for lab experiments. The compound is a potent inhibitor of PARP-1 and has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the research on MNI-1. The compound has potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound to enhance its efficacy in lab experiments. Additionally, the compound can be further tested in preclinical and clinical trials to determine its safety and efficacy in humans. Further research can also focus on identifying other potential applications of the compound in various fields.
Conclusion:
In conclusion, 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a potent inhibitor of PARP-1 and has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound, identifying other potential applications, and conducting preclinical and clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of MNI-1 involves a series of chemical reactions that result in the formation of the final product. The synthesis process begins with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The 3-nitrobenzoyl chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
MNI-1 has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to be a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. MNI-1 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-3-4-9(6-10(7)15(17)18)12(16)13-11-5-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVRIZSTJBNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
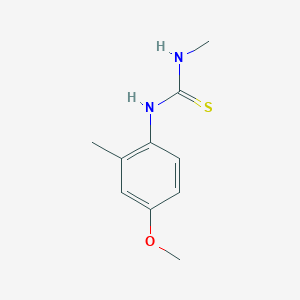
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
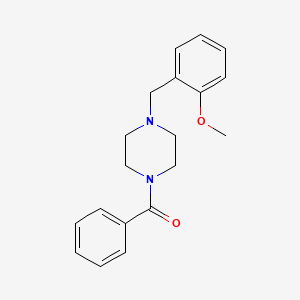
![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
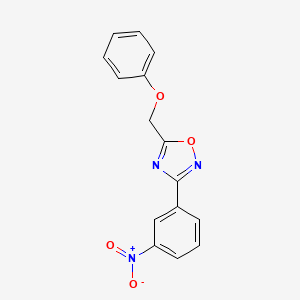
![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)
